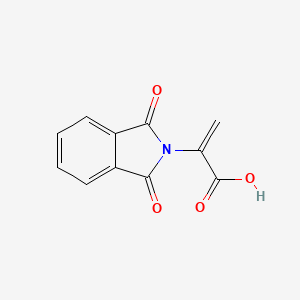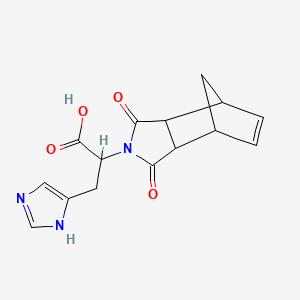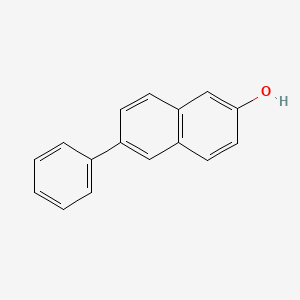
6-Phenylnaphthalen-2-ol
Descripción general
Descripción
El 6-Fenil-naftaleno-2-ol es un compuesto orgánico que pertenece a la clase de los naftoles. Se caracteriza por la presencia de un grupo fenilo unido a la sexta posición del anillo de naftaleno y un grupo hidroxilo en la segunda posición.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis del 6-Fenil-naftaleno-2-ol típicamente involucra el acoplamiento del naftaleno-2-ol con un grupo fenilo. Un método común es la alquilación de Friedel-Crafts, donde el naftaleno-2-ol reacciona con benceno en presencia de un catalizador ácido de Lewis como el cloruro de aluminio. La reacción se lleva a cabo en condiciones anhidras para evitar la hidrólisis del catalizador .
Métodos de Producción Industrial: En un entorno industrial, la producción de 6-Fenil-naftaleno-2-ol se puede ampliar utilizando reactores de flujo continuo. Este método asegura un mejor control sobre las condiciones de reacción, lo que lleva a mayores rendimientos y pureza del producto final. El uso de técnicas avanzadas de purificación, como la recristalización y la cromatografía, mejora aún más la calidad del compuesto .
Análisis De Reacciones Químicas
Tipos de Reacciones: El 6-Fenil-naftaleno-2-ol experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar un derivado de cetona o quinona.
Reducción: El compuesto se puede reducir para formar un derivado dihidro.
Sustitución: Las reacciones de sustitución electrofílica aromática pueden ocurrir en los anillos de fenilo o naftaleno.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Se emplean reactivos como halógenos, agentes nitrantes y agentes sulfonantes bajo condiciones controladas.
Principales Productos Formados:
Oxidación: Formación de fenil-naftoquinona.
Reducción: Formación de 6-fenil-1,2-dihidronaftaleno-2-ol.
Sustitución: Formación de derivados halogenados, nitrados o sulfonados.
Aplicaciones Científicas De Investigación
El 6-Fenil-naftaleno-2-ol tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como precursor en la síntesis de moléculas orgánicas complejas y colorantes.
Biología: Investigado por su potencial como sonda fluorescente en imágenes biológicas.
Medicina: Explorado por sus propiedades antimicrobianas y anticancerígenas.
Industria: Utilizado en la producción de polímeros y como aditivo en lubricantes.
Mecanismo De Acción
El mecanismo de acción del 6-Fenil-naftaleno-2-ol involucra su interacción con diversos objetivos moleculares. El grupo hidroxilo puede formar enlaces de hidrógeno con macromoléculas biológicas, influyendo en su estructura y función. El grupo fenilo aumenta la lipofilicidad del compuesto, facilitando su interacción con las membranas celulares y los objetivos intracelulares. Estas interacciones pueden modular las vías de señalización y las actividades enzimáticas, lo que lleva a los efectos biológicos observados .
Compuestos Similares:
2-Naftol: Un isómero con el grupo hidroxilo en la segunda posición del anillo de naftaleno.
1-Fenil-naftaleno-2-ol: Un isómero estructural con el grupo fenilo en la primera posición.
6-Metoxi-naftaleno-2-ol: Un derivado con un grupo metoxi en lugar de un grupo fenilo.
Singularidad: El 6-Fenil-naftaleno-2-ol es único debido a la posición específica de los grupos fenilo e hidroxilo, que confieren una reactividad química y actividad biológica distintas. Sus características estructurales lo convierten en un compuesto valioso para diversas aplicaciones en investigación e industria .
Comparación Con Compuestos Similares
2-Naphthol: An isomer with the hydroxyl group at the second position of the naphthalene ring.
1-Phenyl-naphthalen-2-ol: A structural isomer with the phenyl group at the first position.
6-Methoxy-naphthalen-2-ol: A derivative with a methoxy group instead of a phenyl group.
Uniqueness: 6-Phenyl-naphthalen-2-ol is unique due to the specific positioning of the phenyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its structural features make it a valuable compound for various applications in research and industry .
Propiedades
IUPAC Name |
6-phenylnaphthalen-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O/c17-16-9-8-14-10-13(6-7-15(14)11-16)12-4-2-1-3-5-12/h1-11,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOXFBPKKGTQDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
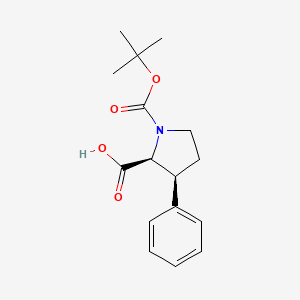
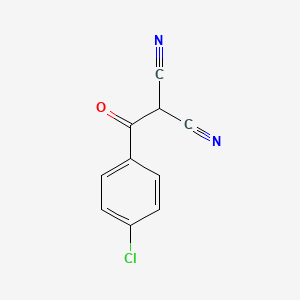
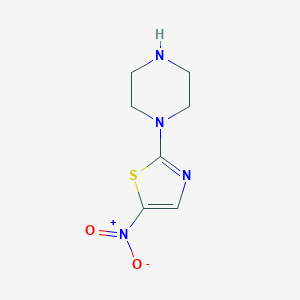
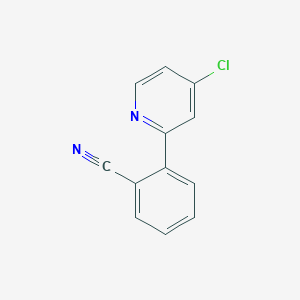
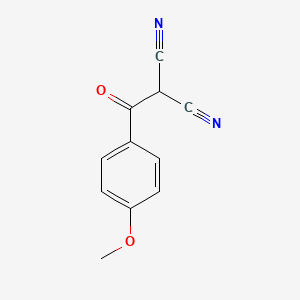

![4-Ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-(2-(methylamino)ethyl)benzenesulfonamide](/img/structure/B3328463.png)

![1,1'-Diallyl-[4,4'-bipyridine]-1,1'-diium](/img/structure/B3328477.png)
